molecular formula C16H13ClN2O3S B2802911 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-91-0

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B2802911
CAS No.: 339016-91-0
M. Wt: 348.8
InChI Key: PBFPJQNEMSEPDB-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and an isoxazole ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in research .

Biological Activity

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a chloro-substituted benzene ring with an isoxazole moiety, which is known to influence its biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClN2O3S
  • CAS Number : 339016-91-0

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide and isoxazole groups. These functionalities enable the compound to interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Anticancer Activity

Studies have shown that benzenesulfonamides can possess anticancer properties. The mechanism often involves induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with DNA synthesis.

Inhibition of Enzymatic Activity

The compound has been investigated for its role in inhibiting specific enzymes relevant to various diseases. For instance, it may inhibit certain kinases or proteases involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study demonstrated that sulfonamide derivatives, including those with isoxazole rings, showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .
Anticancer Properties Research indicated that compounds with similar structures induced apoptosis in several cancer cell lines, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition Investigations into the inhibition of dihydropteroate synthase revealed that derivatives like this compound could serve as lead compounds for developing new antimicrobial therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.
  • Final Coupling : The isoxazole derivative is coupled with the sulfonamide intermediate.

This synthetic pathway allows for modifications that may enhance biological activity or selectivity against specific targets.

Properties

IUPAC Name

2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-8-4-5-9-16(14)23(20,21)18-11-13-10-15(19-22-13)12-6-2-1-3-7-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPJQNEMSEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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